molecular formula C19H16O3 B3240544 3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one CAS No. 1438383-92-6

3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one

Katalognummer: B3240544
CAS-Nummer: 1438383-92-6
Molekulargewicht: 292.3 g/mol
InChI-Schlüssel: HEDVCJIUEKLCCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

IUPAC Name

3-acetyl-5,9,10,11-tetrahydronaphtho[7,6-c]isochromen-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-11(20)12-5-6-15-14(7-12)10-22-19-9-16-13(8-17(15)19)3-2-4-18(16)21/h5-9H,2-4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDVCJIUEKLCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C=C4C(=C3)CCCC4=O)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501174998
Record name 3-Acetyl-10,11-dihydro-5H-benzo[d]naphtho[2,3-b]pyran-8(9H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438383-92-6
Record name 3-Acetyl-10,11-dihydro-5H-benzo[d]naphtho[2,3-b]pyran-8(9H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438383-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-10,11-dihydro-5H-dibenzo(c,g)chromen-8(9H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1438383926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyl-10,11-dihydro-5H-benzo[d]naphtho[2,3-b]pyran-8(9H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.238.373
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by acetylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and reagents is also a consideration in industrial production to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Relevance
This compound (Target Compound) C₁₉H₁₆O₃ 292.33 Acetyl (C=O) at position 3 Intermediate for CNS-active drugs
9-Bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one C₁₉H₁₄Br₂O₃ 450.12 Bromine at position 9; bromoacetyl Anti-inflammatory/analgesic intermediate
10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone) C₁₅H₁₂O₂ 224.26 Ketone at position 5 USP reference standard for antidepressants
Amitriptyline Related Compound B C₂₀H₂₅NO₂ 295.42 Dimethylamino-propyl side chain Metabolite of amitriptyline (antidepressant)
Key Comparisons :

Substituent Effects on Reactivity :

  • The target compound ’s acetyl group enhances electrophilicity, facilitating nucleophilic substitutions in drug synthesis. In contrast, the brominated analog (C₁₉H₁₄Br₂O₃) exhibits higher reactivity due to bromine’s electron-withdrawing effects, making it suitable for cross-coupling reactions in advanced intermediates .
  • Dibenzosuberone lacks functionalized side chains, limiting its direct bioactivity but serving as a scaffold for amineptine (antidepressant) synthesis .

However, its exact mechanism remains understudied compared to amitriptyline derivatives, which have well-documented adrenergic receptor interactions . The brominated analog is explicitly linked to anti-inflammatory drug development, with its dual bromine atoms enhancing binding to cyclooxygenase (COX) enzymes .

Safety and Handling :

  • The target compound carries moderate hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation), requiring standard lab precautions .
  • The brominated analog poses higher risks due to bromine’s toxicity (H315/H319/H335), necessitating strict ventilation and personal protective equipment (PPE) during handling .

Biologische Aktivität

3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one is a synthetic organic compound belonging to the dibenzochromene class. Its unique structural features and potential biological activities have garnered attention in various fields, including medicinal chemistry and pharmacology. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C19H16O3
  • Molecular Weight : 292.33 g/mol
  • CAS Number : 1438383-92-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes or receptors, influencing various cellular processes. Research indicates that it may exhibit antimicrobial and anticancer properties through the following mechanisms:

  • Enzyme Inhibition : It can inhibit key enzymes involved in cancer cell proliferation.
  • Signal Transduction Modulation : The compound may alter signaling pathways that lead to cell cycle arrest and apoptosis in cancer cells.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. A study demonstrated its ability to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The compound was found to enhance the cytotoxic effects of other chemotherapeutic agents, suggesting a potential role as an adjuvant in cancer therapy.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism includes disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Research Findings

StudyBiological ActivityFindings
AnticancerInduced apoptosis in cancer cell lines; enhanced cytotoxicity of chemotherapeutics.
AntimicrobialEffective against various bacterial strains; mechanism involves membrane disruption.
Enzyme InhibitionInhibits specific enzymes involved in cancer progression; potential for targeted therapy.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested on SW620 colorectal cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound was noted to induce G2/M phase arrest and activate caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as a therapeutic agent against bacterial infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one, and how do reaction conditions influence yield?

  • The compound can be synthesized via alkylation or bromoacetylation of precursor dibenzochromenone scaffolds. For example, sodium-mediated alkylation using ethyl iodide or benzyl chloride in toluene (reflux, 1 hour) yields derivatives like 5-ethyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol . Bromoacetyl derivatives (e.g., 3-(2-bromoacetyl) analogs, CAS 1378390-29-4) are intermediates in further functionalization . Catalyst choice (e.g., L-proline for green synthesis) significantly impacts purity and yield in chromenone derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • IR and NMR are used to identify functional groups (e.g., acetyl, chromenone rings) and verify substitution patterns. Single-crystal X-ray diffraction (XRD) resolves bond lengths, angles, and space group parameters (e.g., monoclinic P21/c with a = 5.4150 Å, b = 15.413 Å) . For analogs, XRD data such as β = 101.934° and Z = 4 confirm molecular packing .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structurally similar dibenzochromenone derivatives?

  • Overlapping signals in crowded regions (e.g., aromatic protons) require advanced techniques:

  • 2D NMR (COSY, HSQC) to assign proton-proton and proton-carbon correlations.
  • Computational modeling (DFT) to predict chemical shifts and compare with experimental data .
  • Variable-temperature NMR to reduce signal broadening caused by conformational exchange .

Q. What strategies optimize regioselectivity in electrophilic substitutions on the dibenzochromenone scaffold?

  • The electron-rich chromenone ring directs electrophiles to specific positions:

  • Acetylation : The 3-position is favored due to resonance stabilization of the intermediate carbocation .
  • Bromination : Steric effects from the fused rings may shift reactivity to less hindered sites. Computational studies (e.g., Fukui indices) predict electrophilic susceptibility .

Q. How do structural modifications (e.g., acetyl vs. bromoacetyl groups) impact physicochemical properties like solubility or bioavailability?

  • Acetyl groups enhance lipophilicity (logP ~3.376 for dibenzosuberane analogs) but reduce aqueous solubility .
  • Bromoacetyl derivatives introduce halogen bonding, potentially improving target binding but requiring stability studies under physiological conditions . Thermodynamic parameters (e.g., hfus = 103.60 kJ/mol) from differential scanning calorimetry (DSC) guide formulation design .

Methodological Guidance

Q. What experimental protocols are recommended for scaling up dibenzochromenone synthesis while minimizing side reactions?

  • Stepwise temperature control : Avoid rapid exotherms during alkylation by gradual reagent addition.
  • Catalyst recycling : L-proline can be recovered via aqueous extraction in green syntheses .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for high-purity isolates .

Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?

  • Validation steps :

  • Compare computed (e.g., Gaussian-optimized) and XRD-measured bond lengths (e.g., C=O bond: 1.21 Å vs. 1.23 Å) .
  • Re-examine solvent effects or crystal packing forces (e.g., hydrogen bonds in monoclinic systems) that distort geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one
Reactant of Route 2
Reactant of Route 2
3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.